molecular formula C11H24O B1290176 3-Butyl-1-heptanol CAS No. 51655-56-2

3-Butyl-1-heptanol

Cat. No. B1290176
CAS RN: 51655-56-2
M. Wt: 172.31 g/mol
InChI Key: JVZDVHQHXNGWRQ-UHFFFAOYSA-N
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Description

3-Butyl-1-heptanol is a high-boiling point alcohol used in various fields of research and industry due to its unique physical and chemical properties. It is also known as 3-butylheptan-1-ol . The molecular formula of 3-Butyl-1-heptanol is C11H24O and it has a molecular weight of 172.30800 .


Synthesis Analysis

The synthesis of 3-Butyl-1-heptanol can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 3-Butyl-1-heptanol consists of 11 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The exact mass is 172.18300 .


Chemical Reactions Analysis

In the context of esterification, 3-Butyl-1-heptanol can react with a carboxylic acid in the presence of an acid catalyst to form an ester . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester .


Physical And Chemical Properties Analysis

3-Butyl-1-heptanol has a predicted density of 0.828±0.06 g/cm3 . The boiling point is between 123.8-124.7 °C under a pressure of 19 Torr . As with other alcohols, it is expected to have properties such as the ability to form hydrogen bonds, which can affect its physical properties like boiling point .

Safety And Hazards

3-Butyl-1-heptanol is a combustible liquid and can cause serious eye irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-butylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-3-5-7-11(9-10-12)8-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZDVHQHXNGWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626149
Record name 3-Butylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-1-heptanol

CAS RN

51655-56-2
Record name 3-Butylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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